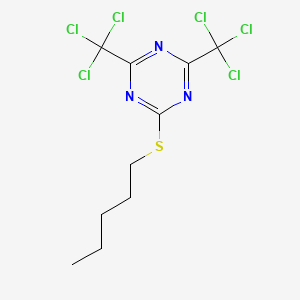
s-Triazine, 2-(pentylthio)-4,6-bis(trichloromethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
s-Triazine, 2-(pentylthio)-4,6-bis(trichloromethyl)- is a derivative of s-triazine, a six-membered heterocyclic aromatic ring containing three nitrogen atoms at positions 1, 3, and 5
準備方法
The synthesis of s-Triazine, 2-(pentylthio)-4,6-bis(trichloromethyl)- typically involves the trimerization of nitriles such as cyanogen chloride or cyanamide. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the formation of the desired triazine derivative . Industrial production methods may involve large-scale reactions with optimized conditions to maximize yield and purity .
化学反応の分析
s-Triazine, 2-(pentylthio)-4,6-bis(trichloromethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trichloromethyl groups to methyl groups or other less oxidized forms.
Common reagents and conditions used in these reactions include strong acids or bases, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
s-Triazine, 2-(pentylthio)-4,6-bis(trichloromethyl)- has a wide range of scientific research applications:
作用機序
The mechanism of action of s-Triazine, 2-(pentylthio)-4,6-bis(trichloromethyl)- involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit enzymes or disrupt cellular membranes, leading to antimicrobial or anticancer effects . The triazine ring structure allows for multiple points of interaction with biological molecules, enhancing its efficacy in various applications.
類似化合物との比較
s-Triazine, 2-(pentylthio)-4,6-bis(trichloromethyl)- can be compared with other similar compounds such as:
s-Triazine, 2,4,6-trichloro-1,3,5-triazine: Known for its use in herbicides like atrazine and simazine.
s-Triazine, 2,4,6-triamino-1,3,5-triazine:
s-Triazine, 2,4,6-trihydroxy-1,3,5-triazine:
特性
CAS番号 |
24481-70-7 |
|---|---|
分子式 |
C10H11Cl6N3S |
分子量 |
418.0 g/mol |
IUPAC名 |
2-pentylsulfanyl-4,6-bis(trichloromethyl)-1,3,5-triazine |
InChI |
InChI=1S/C10H11Cl6N3S/c1-2-3-4-5-20-8-18-6(9(11,12)13)17-7(19-8)10(14,15)16/h2-5H2,1H3 |
InChIキー |
JQJLVQLMPCQVHM-UHFFFAOYSA-N |
正規SMILES |
CCCCCSC1=NC(=NC(=N1)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(Ethylsulfanyl)ethynyl]benzene](/img/structure/B14709358.png)
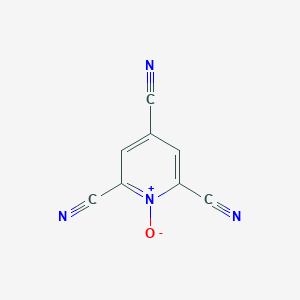
![Copper;2-[(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)iminomethyl]phenol](/img/structure/B14709368.png)

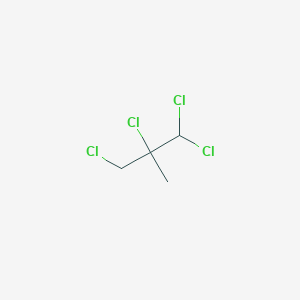
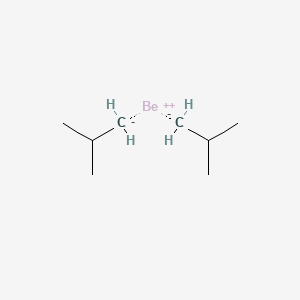

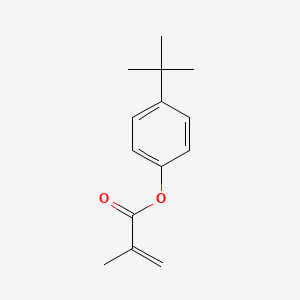
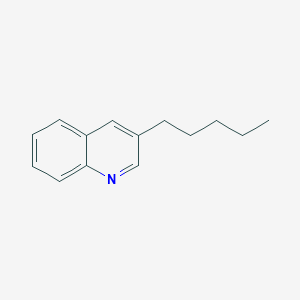
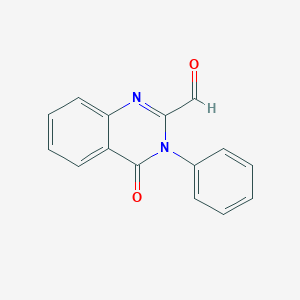
![Benzyl[(dimethylamino)methyl]propanedioic acid](/img/structure/B14709414.png)
![2-hydroxy-6-[6-(methylthio)-9-purinyl]-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphorin 2-oxide](/img/structure/B14709417.png)

